molecular formula C10H7BrClNO B598806 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline CAS No. 1204811-77-7

7-Bromo-3-chloro-4-hydroxy-8-methylquinoline

Katalognummer: B598806
CAS-Nummer: 1204811-77-7
Molekulargewicht: 272.526
InChI-Schlüssel: NJNCUHNENSVSMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-3-chloro-4-hydroxy-8-methylquinoline is a heterocyclic aromatic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, hydroxyl, and methyl groups attached to a quinoline core. The unique arrangement of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 4-hydroxy-8-methylquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources in the presence of suitable catalysts and solvents to achieve selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including environmentally benign solvents and catalysts, are employed to scale up the production while minimizing environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-chloro-4-hydroxy-8-methylquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to its analogs, 7-Bromo-3-chloro-4-hydroxy-8-methylquinoline exhibits unique properties due to the presence of both bromine and chlorine atoms. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications. The presence of the hydroxyl group also contributes to its versatility in chemical reactions and potential as a bioactive molecule .

Eigenschaften

CAS-Nummer

1204811-77-7

Molekularformel

C10H7BrClNO

Molekulargewicht

272.526

IUPAC-Name

7-bromo-3-chloro-8-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

NJNCUHNENSVSMZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1NC=C(C2=O)Cl)Br

Synonyme

7-Bromo-3-chloro-4-hydroxy-8-methylquinoline

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.